

# VNI Compound: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Examination of the Chemical Structure, Properties, and Mechanism of Action of a Promising Anti-Chagas Disease Agent

#### Introduction

VNI is an experimental small molecule drug candidate under investigation for the treatment of Chagas disease, an infectious illness caused by the protozoan parasite Trypanosoma cruzi.[1] Developed at Vanderbilt University, VNI has demonstrated significant efficacy in preclinical studies, curing both acute and chronic forms of the disease in murine models with high survival rates and no observable toxicity.[1][2] This technical guide provides a comprehensive overview of VNI's chemical structure, physicochemical properties, mechanism of action, and key experimental data, intended for researchers, scientists, and professionals in the field of drug development.

## **Chemical Structure and Physicochemical Properties**

**VNI**, a derivative of imidazole and oxadiazole, is characterized by a specific stereochemistry that is crucial for its biological activity. Its structural details and physicochemical properties are summarized below.

#### **Chemical Identifiers**

The following table provides key identifiers for the **VNI** compound.



| Identifier           | Value                                                                                                   |
|----------------------|---------------------------------------------------------------------------------------------------------|
| Preferred IUPAC Name | N-[(1R)-1-(3,5-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide[1] |
| CAS Number           | 1246770-52-4[1]                                                                                         |
| ChEMBL ID            | ChEMBL1236677[1]                                                                                        |
| PubChem CID          | 49867823[1]                                                                                             |
| SMILES               | c1ccc(cc1)c2nnc(o2)c3ccc(cc3)C(=O)N INVALID-LINKc5ccc(cc5Cl)Cl[1]                                       |
| InChI Key            | CJPLMXOWZZCYHJ-QHCPKHFHSA-N[1]                                                                          |

## **Physicochemical Properties**

Key physicochemical properties of the **VNI** compound are listed in the table below. Detailed experimental values for properties such as melting point, boiling point, and pKa are not widely available in the public domain.

| Property             | Value                                              |
|----------------------|----------------------------------------------------|
| Chemical Formula     | C26H19Cl2N5O2[1]                                   |
| Molar Mass           | 504.37 g·mol <sup>-1</sup> [1]                     |
| Appearance           | White solid (presumed from synthesis descriptions) |
| Oral Bioavailability | Orally bioavailable in mouse models[1][2]          |

#### **Mechanism of Action**

**VNI** functions as a potent and highly selective inhibitor of a critical enzyme in the Trypanosoma cruzi parasite: sterol  $14\alpha$ -demethylase (CYP51).[1][3] This enzyme is a cytochrome P450 monooxygenase essential for the biosynthesis of ergosterol and other vital sterols required for the integrity and function of the parasite's cell membrane.



#### Foundational & Exploratory

Check Availability & Pricing

The inhibitory action of **VNI** involves the coordination of one of its nitrogen atoms to the heme iron atom located in the active site of the CYP51 enzyme. This binding event blocks the normal catalytic activity of the enzyme, disrupting the sterol biosynthesis pathway. The resulting depletion of essential sterols compromises the parasite's cell membrane, leading to its death.

[1] This mechanism provides a high degree of selectivity for the parasite's enzyme over homologous enzymes in mammals, contributing to **VNI**'s low toxicity profile in preclinical studies.[1]





Click to download full resolution via product page

Figure 1: Mechanism of action of VNI targeting T. cruzi CYP51.



## **Biological Activity and Preclinical Efficacy**

VNI has demonstrated potent antiparasitic activity in both in vitro and in vivo settings.

#### **In Vitro Potency**

In cellular experiments, **VNI** was shown to be highly effective at eradicating T. cruzi amastigotes (the replicative intracellular stage of the parasite) from infected cardiomyocytes.[1]

| Assay                       | Parameter | Value     | Comparison                                                      |
|-----------------------------|-----------|-----------|-----------------------------------------------------------------|
| Anti-amastigote<br>Activity | EC50      | 1.3 nM[1] | More potent than Posaconazole (5 nM) and Ravuconazole (5 nM)[1] |

#### In Vivo Efficacy in Murine Models

**VNI** has been tested in mouse models of both acute and chronic Chagas disease, showing remarkable curative effects.[1]

| Study Type                | Animal Model | Dosage                                     | Efficacy                                                                 |
|---------------------------|--------------|--------------------------------------------|--------------------------------------------------------------------------|
| Acute Chagas<br>Disease   | Mice         | 25 mg/kg, oral, twice daily for 30 days[1] | 100% parasitological<br>clearance; 100%<br>survival[1]                   |
| Chronic Chagas<br>Disease | Mice         | 25 mg/kg, oral, twice daily for 30 days[1] | 100% parasitological clearance after immunosuppression; 100% survival[1] |

#### **Pharmacokinetics**

While detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life are not publicly available, studies have consistently described **VNI** as having "promising pharmacokinetics" and being orally bioavailable.[1][3] This is supported by its high efficacy when administered orally in animal models.[1]



## **Experimental Protocols**

Detailed synthesis protocols for **VNI** are proprietary and not available in the public domain. However, based on published preclinical studies, generalized experimental workflows for assessing efficacy can be described.

## General Protocol for In Vivo Efficacy Testing in a Murine Model

The following workflow outlines the key steps used to evaluate the efficacy of **VNI** in mouse models of Chagas disease.[1]





Click to download full resolution via product page

Figure 2: Experimental workflow for in vivo testing of VNI.

Methodological Notes:



- Infection: Mice are infected intraperitoneally with a specific number of trypomastigotes. For acute models, a lethal dose is used, while for chronic models, a lower dose is administered.

  [1]
- Treatment Formulation: **VNI** is prepared in a vehicle suitable for oral administration, such as a 5% stock solution in DMSO further dissolved in sterile 5% Arabic gum.[1]
- Cure Verification: To confirm a sterile cure, especially in the chronic phase, treated animals
  are often immunosuppressed (e.g., with cyclophosphamide). A lack of resurgent parasitemia
  following this challenge is a strong indicator of successful parasite eradication.[1] This is
  typically confirmed by highly sensitive quantitative PCR (qPCR) on blood and various tissue
  samples.[1]

#### **General Protocol for In Vitro Anti-Amastigote Assay**

This workflow describes a typical cell-based assay to determine the potency (EC<sub>50</sub>) of compounds against the intracellular amastigote form of T. cruzi.





Click to download full resolution via product page

Figure 3: Generalized workflow for an in vitro anti-amastigote assay.



#### Methodological Notes:

- Reporter Parasites: Assays often use genetically modified T. cruzi strains that express a
  reporter protein like Green Fluorescent Protein (GFP) or β-galactosidase. This allows for a
  quantitative readout of parasite proliferation that is amenable to high-throughput screening.
   [1]
- Host Cells: Various mammalian host cell lines can be used, including Vero cells or primary cardiomyocytes, the latter being highly relevant to Chagas disease pathology.[1]
- Data Analysis: The measured signal (e.g., fluorescence) is plotted against the compound concentration, and a dose-response curve is fitted to calculate the EC₅₀ value, which is the concentration required to inhibit parasite growth by 50%.

#### Conclusion

The **VNI** compound represents a highly promising candidate for the treatment of Chagas disease. Its potent and selective mechanism of action, coupled with excellent efficacy, oral bioavailability, and a favorable safety profile in preclinical models, underscores its potential as a next-generation therapeutic.[1][2] The data presented in this guide highlight the key attributes of **VNI** and provide a foundation for further research and development efforts aimed at bringing this novel therapy to the clinic.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. VNI Cures Acute and Chronic Experimental Chagas Disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. VNI (molecule) Wikipedia [en.wikipedia.org]
- 3. VNI cures acute and chronic experimental Chagas disease PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [VNI Compound: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12778335#vni-compound-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com